molecular formula C11H9N3S2 B2452162 6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thione CAS No. 496028-08-1

6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thione

Cat. No.: B2452162
CAS No.: 496028-08-1
M. Wt: 247.33
InChI Key: LKNICEBFAPQJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thione is a heterocyclic compound that features a thiazole ring fused with a triazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thione typically involves the reaction of thiosemicarbazide with p-tolyl isothiocyanate under basic conditions. The reaction is carried out in ethanol, and the product is obtained after crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolo[2,3-c][1,2,4]triazole derivatives.

Mechanism of Action

The mechanism of action of 6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thione involves interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation . The exact pathways and molecular targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thione is unique due to the fusion of thiazole and triazole rings, which imparts distinct chemical and biological properties. This fusion enhances its potential as a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

6-(4-methylphenyl)-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S2/c1-7-2-4-8(5-3-7)9-6-14-10(15)12-13-11(14)16-9/h2-6H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNICEBFAPQJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=S)NN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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